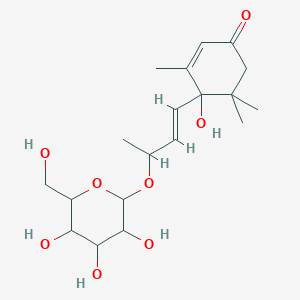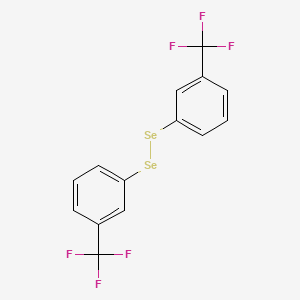
1,2-Bis(3-(trifluoromethyl)phenyl)diselane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(3-(trifluoromethyl)phenyl)diselane is an organoselenium compound with the molecular formula C14H8F6Se2 and a molecular weight of 448.12 g/mol . This compound is characterized by the presence of two selenium atoms bonded to phenyl rings substituted with trifluoromethyl groups. It is a light yellow to yellow liquid at room temperature and is primarily used in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(3-(trifluoromethyl)phenyl)diselane can be synthesized through the reaction of 3-(trifluoromethyl)phenylmagnesium bromide with selenium. The reaction typically involves the following steps:
Preparation of 3-(trifluoromethyl)phenylmagnesium bromide: This Grignard reagent is prepared by reacting 3-(trifluoromethyl)bromobenzene with magnesium in anhydrous ether.
Reaction with Selenium: The prepared Grignard reagent is then reacted with elemental selenium to form the desired diselane compound.
Industrial Production Methods
Industrial processes may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(3-(trifluoromethyl)phenyl)diselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: It can be reduced to form selenides.
Substitution: The selenium atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Bis(3-(trifluoromethyl)phenyl)diselane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Biology: The compound exhibits antioxidant properties and is studied for its potential protective effects against oxidative stress.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: It is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1,2-Bis(3-(trifluoromethyl)phenyl)diselane involves its ability to modulate oxidative stress pathways. The compound acts as an antioxidant by scavenging free radicals and reducing oxidative damage. It also interacts with various molecular targets, including enzymes involved in redox reactions, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Diphenyl diselenide: Similar structure but lacks trifluoromethyl groups.
Dimethyl diselenide: Contains methyl groups instead of phenyl rings.
Selenocystamine: A selenium-containing compound with different functional groups.
Uniqueness
1,2-Bis(3-(trifluoromethyl)phenyl)diselane is unique due to the presence of trifluoromethyl groups, which enhance its stability and reactivity. These groups also contribute to its distinct electronic properties, making it valuable in various research applications .
Properties
CAS No. |
53973-75-4 |
|---|---|
Molecular Formula |
C14H8F6Se2 |
Molecular Weight |
448.1 g/mol |
IUPAC Name |
1-(trifluoromethyl)-3-[[3-(trifluoromethyl)phenyl]diselanyl]benzene |
InChI |
InChI=1S/C14H8F6Se2/c15-13(16,17)9-3-1-5-11(7-9)21-22-12-6-2-4-10(8-12)14(18,19)20/h1-8H |
InChI Key |
DGOYKERNPXVRDM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[Se][Se]C2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)[Se][Se]C2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
Synonyms |
3',3-ditrifluoromethyldiphenyl diselenide DTFDD compound |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


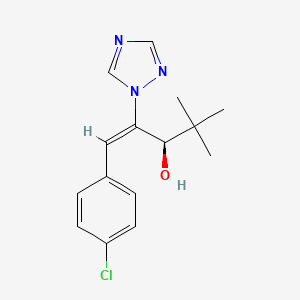
![1-(4-methylphenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]thiourea](/img/structure/B1252228.png)
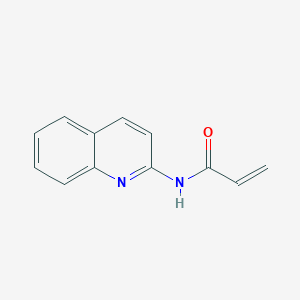



![[(2R,3S,4R,5S,6S)-5-hydroxy-2-[[(1R,3R,5S,7S,10S,11R,14R,15R,18R)-18-hydroxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-7-yl]oxy]-4-methoxy-6-methyloxan-3-yl] acetate](/img/structure/B1252238.png)
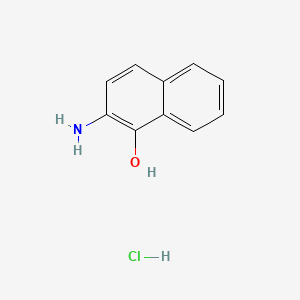
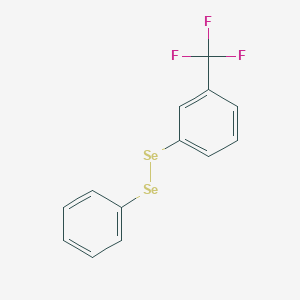


![(2R,3R,3aR,5R)-2-(6-aminopurin-9-yl)-5-[(S)-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B1252247.png)

